Bederocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Bederocin specifically targets bacterial protein synthesis by inhibiting methionyl-tRNA synthetase (MetRS) [1] [2]. This enzyme is essential for translation, as it catalyzes the attachment of methionine to its cognate tRNA, which is required for initiation of protein synthesis and also for incorporating methionine into growing polypeptide chains [3].

The diagram below illustrates this inhibitory pathway:

This compound inhibits MetRS, preventing methionyl-tRNA formation and halting protein synthesis.

This compound is a diaryldiamine class inhibitor that competes with the methionine substrate for the amino acid-binding site of MetRS1 [4] [3]. Its binding involves a unique auxiliary pocket near the enzyme's active site, which is also implicated in binding the tRNA acceptor arm [4] [3]. A key feature of its mechanism is the selectivity between MetRS1 and MetRS2 enzymes [3]. Due to amino acid polymorphisms in the methionine and auxiliary pockets, this compound has high affinity for MetRS1 but low affinity for MetRS2, explaining its primary activity against Gram-positive bacteria and its limited action on many Gram-negative pathogens and human cytosolic MetRS [4] [3].

Technical Data and Properties

The table below summarizes the core technical information for this compound:

| Property | Details |

|---|---|

| Alternative Names | REP-8839, REP8839, REP 8839 [1] [2] [5] |

| Chemical Class | Synthetic organic; Diaryl diamine small molecule [6] [4] |

| Molecular Weight | 449.06 / 450.37 g/mol [1] [2] |

| Molecular Formula | C~20~H~21~BrFN~3~OS [1] [2] |

| CAS Registry Number | 757942-43-1 [1] [2] [5] |

| Inhibitor of methionyl-tRNA synthetase (MetRS) [1] [2] | |

| Reported Ki for MetRS | 0.01 µM [2] |

| Spectrum of Activity | Primarily Gram-positive bacteria [2] [5] |

Development Status and Context

This compound was investigated for the treatment of skin and soft tissue infections, particularly those involving methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes [2] [5]. It successfully completed Phase I clinical trials [5]. However, development was suspended after Phase I, with the stated reason being Replidyne's need for additional investment to continue the program [5].

Research on this compound continues to provide a structural basis for the optimization of novel MetRS2 inhibitors, which could lead to new antimicrobials effective against resistant Gram-negative pathogens [4] [3].

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. This compound | Antibacterial [targetmol.com]

- 3. Molecular basis for diaryldiamine selectivity and competition ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for diaryldiamine selectivity and ... [sciencedirect.com]

- 5. Compound [antibioticdb.com]

- 6. This compound - AdisInsight - Springer [adisinsight.springer.com]

Bederocin REP-8839 discovery

Mechanism of Action

Bederocin specifically and potently inhibits the bacterial methionyl-tRNA synthetase (MetRS) enzyme [1]. This enzyme is responsible for charging tRNA^Met with the amino acid methionine, a crucial step in the initiation of protein synthesis and the incorporation of methionine into growing polypeptide chains [1] [2]. By binding to the methionine-binding site of MetRS, this compound competitively inhibits this process, leading to a rapid shutdown of bacterial protein synthesis [1] [2]. The subsequent arrest of protein synthesis can also trigger the stringent response in wild-type bacteria, leading to the secondary inhibition of RNA synthesis [1].

The following diagram illustrates this mechanism and the subsequent cellular effects:

This compound inhibits MetRS, halting protein synthesis and triggering secondary effects.

Antibacterial Activity Spectrum

This compound demonstrates potent, targeted activity against clinically important Gram-positive bacteria but shows little activity against Gram-negative bacteria [3] [4]. The table below summarizes its in vitro activity against key pathogens.

Table 1: In Vitro Antibacterial Activity of this compound (REP-8839) [3]

| Organism & Phenotype | Number of Isolates | MIC₉₀ (μg/mL) |

|---|---|---|

| Staphylococcus aureus (All) | 82 | 0.12 |

| - Methicillin-Susceptible (MSSA) | 30 | 0.06 |

| - Methicillin-Resistant (MRSA) | 52 | 0.25 |

| Staphylococcus epidermidis (Methicillin-Resistant) | Not Specified | 0.12 |

| Streptococcus pyogenes (All) | 20 | ≤0.25 |

A critical feature of this compound is its activity against bacterial strains resistant to other antibiotics, including methicillin, vancomycin, linezolid, and importantly, both low-level and high-level mupirocin-resistant S. aureus [3].

Key Experimental Protocols

The characterization of this compound relied on several standard and specialized microbiological and biochemical assays.

Table 2: Summary of Key Experimental Methods [3] [1]

| Assay Type | Key Details | Application with this compound |

|---|---|---|

| Broth Microdilution (MIC) | CLSI guidelines; cation-adjusted Mueller-Hinton broth [3]. | Determined baseline antibacterial activity and MIC values against all test isolates [3]. |

| Biochemical Enzyme Assay | Used purified S. aureus MetRS; measured inhibition of aminoacylation [1]. | Established direct target inhibition and determined an IC₅₀ of <1.9 nM and a Kᵢ of 10 pM for S. aureus MetRS [1] [2]. |

| Macromolecular Synthesis | Measured incorporation of radiolabeled precursors into DNA, RNA, and proteins in S. pneumoniae [1]. | Confirmed specific, dose-dependent inhibition of protein synthesis; secondary inhibition of RNA synthesis was RelA-dependent (stringent response) [1]. |

| Time-Kill Kinetic Studies | CLSI methods; used drug concentrations at 4,096x MIC with wash steps to avoid carryover [3]. | Demonstrated that this compound has a bacteriostatic effect against key pathogens like S. aureus [3]. |

Resistance and Mutational Profile

Resistance to this compound was studied through selective pressure experiments. Mutations conferring reduced susceptibility were mapped to the metS gene [1]. The following workflow outlines the process for generating and characterizing these resistant mutants:

Experimental process for identifying and analyzing this compound resistance mutations.

These studies identified over 23 different amino acid substitutions in MetRS, with the most frequent being I57N and G54S, located around the enzyme's active site [1]. These mutations led to a significant increase in MICs but were associated with substantially impaired catalytic efficiency of the enzyme and reduced bacterial growth fitness, suggesting a fitness cost to resistance [1] [2].

Preclinical Evaluation and Selectivity

This compound was evaluated as a potential topical antibacterial agent [5]. A key consideration was its selectivity for the bacterial target over the human orthologs.

Table 3: Selectivity of this compound for Bacterial vs. Human MetRS [2]

| Enzyme Source | Relative Susceptibility |

|---|---|

| Staphylococcus aureus MetRS | Kᵢ = 10 pM (Reference) |

| Human Mitochondrial MetRS | ~1,000-fold weaker inhibition |

| Human Cytoplasmic MetRS | >1,000,000-fold weaker inhibition |

This high degree of selectivity, particularly for the bacterial enzyme over the human cytoplasmic enzyme, indicates a low potential for host toxicity [2]. Furthermore, the Mutation Prevention Concentration (MPC) for this compound against multiple S. aureus strains was determined to be 32 μg/mL, which is well below the high concentration (2% or 20,000 μg/mL) achievable in a topical formulation, suggesting a high barrier to resistance development in clinical use [1] [5].

Conclusion

This compound (REP-8839) is a compelling case study in targeting a novel bacterial enzyme, methionyl-tRNA synthetase. Its potent activity against resistant Gram-positive pathogens, high selectivity, and bacteriostatic profile supported its development as a promising topical agent to address the challenge of mupirocin resistance [3] [5].

References

- 1. Mode of Action and Biochemical Characterization ... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Inhibition of Methionyl-tRNA Synthetase by REP and... 8839 [academia.edu]

- 3. Antibacterial Activity of REP8839, a New Antibiotic for ... [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of REP , a new antibiotic... | DrugBank Online 8839 [go.drugbank.com]

- 5. Recent advances in the preclinical evaluation of the topical ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Methionyl-tRNA Synthetase (MetRS) Inhibitors in Drug Discovery

Introduction to Methionyl-tRNA Synthetase as a Therapeutic Target

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis that catalyzes the attachment of methionine to its cognate tRNA molecule, a critical step in the initiation of translation. As a member of the aminoacyl-tRNA synthetase (AARS) family, MetRS has emerged as a promising target for antimicrobial and antiparasitic drug development due to several key characteristics. The enzyme's ubiquitous presence across all living organisms and its essential function in cell viability make it an attractive broad-spectrum target, while observed structural differences between pathogen and human enzymes enable selective inhibition strategies [1] [2] [3].

The therapeutic potential of MetRS inhibitors has been validated through multiple studies demonstrating their efficacy against various pathogens. Research has shown that selective inhibition of pathogen MetRS enzymes can achieve potent antimicrobial effects while maintaining a wide therapeutic index relative to mammalian cells [4] [3]. This selective toxicity is largely attributable to structural variations in the active sites between pathogen and human MetRS enzymes, particularly in the methionine and auxiliary substrate binding pockets [4]. The clinical significance of this target is underscored by the growing crisis of antibiotic resistance, especially among Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), where MetRS inhibitors represent a novel class of agents with mechanisms of action distinct from conventional antibiotics [5] [2].

Chemical Classes and Structure-Activity Relationships of MetRS Inhibitors

Diversity of Chemotypes

Several distinct chemical classes of MetRS inhibitors have been discovered and optimized through medicinal chemistry campaigns, each exhibiting unique structural features and binding modes. The quinolinone derivatives represent one of the most extensively studied classes, with comprehensive 3D-QSAR analyses revealing strong correlations between steric and electrostatic field characteristics and enzyme inhibitory activity (IC~50~ values) [1] [2]. These compounds typically feature a 2-[(aminopropyl)amino]-4(1H)-quinolinone core with various substituents on the benzyl group that significantly influence potency. Structure-activity relationship studies have demonstrated that small alkoxy groups at the 2-position and halogen or methylthio groups at the 3- and 5-positions of the phenyl ring yield optimal MetRS inhibition and antibacterial activity [2].

Another prominent class includes the aminobenzimidazole and amino-imidazopyridine derivatives, which have shown remarkable potency against both recombinant MetRS enzymes and pathogenic organisms in cellular assays [4]. The strategic incorporation of fluorine atoms into the imidazopyridine scaffold has been observed to substantially enhance trophozoite potency, yielding compounds with EC~50~ values in the 500 nM range - approximately 10-fold more potent than metronidazole against Giardia intestinalis [4]. Additionally, diaryl diamines have emerged as a potent chemotype against trypanosomal MetRS, demonstrating excellent correlation between enzyme inhibition (IC~50~ < 50 nM) and growth inhibition of bloodstream forms of Trypanosoma brucei cultures (EC~50~ as low as 4 nM) [3].

Quantitative Structure-Activity Relationship (QSAR) Models

The development of three-dimensional QSAR (3D-QSAR) models using Comparative Molecular Field Analysis (CoMFA) has provided significant insights into the structural requirements for potent MetRS inhibition. Studies on 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues have yielded CoMFA models with impressive statistical parameters (q² = 0.579 and r² = 0.970), indicating robust predictive capability [1] [2]. These models have elucidated that steric and electrostatic molecular fields around the analogues strongly correlate with MetRS inhibitory activities, enabling rational design of more potent derivatives. The models successfully identified that specific steric bulk at certain positions enhances activity while limiting it at other positions is crucial for maintaining potency, providing medicinal chemists with clear guidance for structural optimization [2].

Table 1: Key Chemical Classes of MetRS Inhibitors and Their Properties

| Chemical Class | Representative Compound | Enzyme IC~50~ | Cellular EC~50~ | Key Structural Features | Primary Pathogen Targets |

|---|---|---|---|---|---|

| Quinolinones | Compound 1 [1] | 3.0-300.0 nM | N/A | 2-[(aminopropyl)amino] side chain, substituted benzyl group | Staphylococcus aureus |

| Aminobenzimidazoles | Compound 1709 [4] | 2 nM | 578 nM (Giardia) | Fluorinated imidazopyridine, optimized linker region | Giardia intestinalis |

| Diaryl Diamines | Lead compound [3] | <50 nM | 4 nM (T. brucei) | Diaryl core, flexible diamino chain | Trypanosoma brucei |

| Urea-based | Compound 1356 [4] | 3,011 nM | 16,833 nM (Giardia) | Urea linker, aromatic end groups | Giardia intestinalis |

Experimental Protocols for MetRS Inhibitor Evaluation

Biochemical and Cellular Assays

The comprehensive evaluation of MetRS inhibitors employs a tiered experimental approach beginning with biochemical assays to measure direct enzyme inhibition, followed by cellular assays to assess antibacterial/antiparasitic activity and cytotoxicity. The standard aminoacylation assay measures the enzyme's ability to catalyze the formation of methionyl-tRNA using [³H]L-methionine as a radiolabeled substrate [4]. This assay is typically performed under optimized conditions specific to each pathogen's MetRS (e.g., 20 nM Giardia MetRS with 60-minute incubation time), with quality control parameters such as Z' scores of 0.79 ± 0.03 indicating robust assay performance [4]. Determination of IC~50~ values involves testing compound serial dilutions in concentration-response curve formats, with the resulting data providing the initial structure-activity relationship foundation for lead optimization.

For cellular activity assessment, growth inhibition assays are employed using pathogen-specific readouts. For Giardia intestinalis, a bioluminescence-based assay with 48-hour incubation at 35°C has been successfully implemented [4]. Similarly, bloodstream forms of Trypanosoma brucei are cultured in vitro and exposed to test compounds to determine EC~50~ values [3]. To evaluate selectivity and potential mammalian cytotoxicity, compounds are tested against mammalian cell lines such as CRL-8155 and HepG2, with therapeutic indices calculated as the ratio of mammalian EC~50~ to pathogen EC~50~ [4] [3]. This comprehensive profiling enables prioritization of leads with optimal efficacy and selectivity windows.

Structural Biology and Binding Mode Analysis

X-ray crystallography has been instrumental in elucidating the molecular interactions between MetRS inhibitors and their target enzyme. Co-crystal structures of inhibitors bound to MetRS from various pathogens (e.g., E. coli, T. brucei) have revealed detailed insights into binding modes and key residue interactions [1] [4]. These structures show that many potent inhibitors occupy the methionine binding pocket while also extending into an auxiliary pocket that forms upon inhibitor binding, providing additional interaction surfaces that can be exploited for enhancing potency and selectivity [4].

Molecular docking studies complement experimental structural biology by providing models of inhibitor binding when crystal structures are unavailable. For instance, docking of 2-[(aminopropyl)amino]-4(1H)-quinolinone inhibitors into the binding pocket of E. coli MetRS imported from the X-ray crystal structure of the MetRS-methionine complex has revealed detailed interactions with active site amino acids [1] [2]. These computational approaches are particularly valuable for understanding species-selective inhibition patterns, such as the complete loss of activity against Giardia MetRS by compound 1683 despite its potent inhibition of T. brucei MetRS, highlighting the importance of screening compounds directly against the target pathogen's enzyme [4].

MetRS Inhibitor Discovery Workflow

Computational Approaches in MetRS Inhibitor Design

Structure-Based Drug Design

Structure-based virtual screening has become an indispensable tool for identifying novel MetRS inhibitors from large compound libraries. This approach leverages the three-dimensional structural information of the target enzyme to prioritize compounds with complementary shape and electrostatic properties [6]. The process typically begins with careful preparation of the protein structure, including optimization of hydrogen bonding networks and assignment of appropriate protonation states for key residues. For MetRS targets without experimentally determined structures, homology modeling based on related MetRS structures (e.g., T. brucei MetRS homology model built from other MetRS structures) provides a reasonable alternative for initial screening campaigns [3].

The virtual screening workflow involves molecular docking of compound libraries into the MetRS active site, with particular attention to the methionine binding pocket and adjacent auxiliary pockets that contribute to inhibitor specificity [6] [4]. Successful implementations of this approach have identified natural product-derived inhibitors with strong and selective binding to pathogen MetRS enzymes through stable interactions within the active site [6]. Post-docking analysis typically includes evaluation of binding poses, protein-ligand interaction patterns, and consensus scoring to prioritize hits for experimental validation. This methodology has proven particularly valuable for targeting emerging resistant strains by identifying chemotypes with distinct binding modes that circumvent existing resistance mechanisms.

Molecular Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide dynamic insights into inhibitor binding that complement static crystal structure analyses. By simulating the physical movements of atoms and molecules over time, MD simulations can reveal conformational changes, binding stability, and potential allosteric effects that influence inhibitor potency [6]. For MetRS inhibitors, MD simulations have been employed to assess the stability of protein-ligand complexes and identify key residues involved in binding through calculations of root-mean-square deviation (RMSD), radius of gyration (Rg), and hydrogen bonding patterns [6].

Advanced implementations combine MD simulations with binding free energy calculations using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide quantitative estimates of binding affinity [6]. These calculations help rationalize structure-activity relationships and guide medicinal chemistry optimization by decomposing binding energies into contributions from individual residues and interaction types. The integration of these computational approaches with experimental validation has accelerated the discovery of potent MetRS inhibitors with improved binding affinity and selectivity profiles.

Table 2: Computational Methods in MetRS Inhibitor Development

| Computational Method | Application in MetRS Inhibitor Discovery | Key Outputs | Experimental Validation |

|---|---|---|---|

| Homology Modeling | Generation of 3D structures for MetRS targets without crystal structures | Complete atomistic models for docking | Comparison with eventual crystal structures [3] |

| Molecular Docking | Virtual screening of compound libraries; binding mode prediction | Binding poses; protein-ligand interaction maps | IC~50~ determination; co-crystallization [6] |

| Molecular Dynamics Simulations | Assessment of binding stability and conformational changes | RMSD, Rg, hydrogen bond persistence | Biochemical potency; residence time measurements [6] |

| Binding Free Energy Calculations | Quantitative prediction of binding affinities | ΔG~bind~ values; per-residue energy decomposition | Correlation with experimental IC~50~ values [6] |

| ADMET Prediction | Early assessment of drug-likeness and toxicity profiles | Predicted solubility, permeability, metabolic stability | In vitro ADMET assays; in vivo PK studies [6] |

Therapeutic Applications and Clinical Outlook

Antibacterial Applications

MetRS inhibitors have demonstrated particular promise against Gram-positive bacterial pathogens, including multidrug-resistant strains that pose significant clinical challenges. The novel inhibitor MRS-2541 exhibits potent activity against Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus species with minimum inhibitory concentrations (MICs) ranging from 0.063 to 0.5 µg/mL [5]. This compound shows favorable pharmacokinetic properties when administered orally to mice, achieving sustained plasma levels well above the MIC values, and has demonstrated efficacy comparable to linezolid in the mouse thigh infection model [5]. These findings position MetRS inhibitors as promising candidates for development against skin and soft tissue infections caused by resistant Gram-positive pathogens.

The selectivity window between antibacterial activity and mammalian cytotoxicity is a critical consideration in MetRS inhibitor development. Encouragingly, many optimized MetRS inhibitors exhibit minimal effects on mammalian cell growth at concentrations 20 μM or higher, demonstrating wide therapeutic indices [3]. This selectivity stems from structural differences between bacterial and human MetRS enzymes, particularly in the methionine binding pocket and auxiliary regions [4]. For instance, the Giardia MetRS shows only 52% sequence identity with human cytoplasmic MetRS in the inhibitor binding site, providing substantial opportunity for selective inhibitor design [4].

Antiparasitic Applications

Beyond antibacterial applications, MetRS inhibitors have shown remarkable efficacy against various parasitic pathogens. In African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei, diaryl diamine MetRS inhibitors have demonstrated profound parasite suppression in murine models, significantly delaying mortality [3]. RNA interference studies have confirmed that MetRS is essential for normal cell growth in trypanosomes, validating its target credibility [3]. Similarly, against the intestinal protozoan Giardia intestinalis, optimized MetRS inhibitors such as compounds 1709 and 1717 exhibit EC~50~ values in the 500 nM range, approximately 10-fold more potent than metronidazole, a current standard of care [4].

The therapeutic advantage of MetRS inhibitors in antiparasitic applications extends beyond potency to addressing drug resistance issues. With approximately 20% of giardiasis cases involving clinical metronidazole resistance, MetRS inhibitors represent a novel mechanism of action that can overcome existing resistance mechanisms [4]. The progression of promising MetRS inhibitors through animal model studies demonstrates their potential as clinical candidates, with future work focusing on improving pharmacological properties to enhance bioavailability, metabolic stability, and tissue penetration [3].

MetRS Inhibitor Mechanism of Action

Future Directions and Conclusions

The continued development of MetRS inhibitors as therapeutic agents will likely focus on overcoming resistance through multi-targeting approaches and expanding the therapeutic spectrum to additional infectious pathogens. The discovery of dual-site inhibitors that simultaneously target both the amino acid and tRNA binding sites represents a promising strategy to enhance potency and reduce the emergence of resistance [7]. This approach has been successfully implemented for other aminoacyl-tRNA synthetase inhibitors, such as halofuginone which acts as an amino acid-tRNA dual-site inhibitor of prolyl-tRNA synthetase [7], and similar strategies could be applied to MetRS inhibitor design.

Structural biology will continue to play a crucial role in guiding inhibitor optimization, with advanced techniques such as time-resolved crystallography and cryo-electron microscopy providing dynamic insights into the inhibition mechanism. The integration of machine learning approaches with traditional structure-based drug design may further accelerate the discovery of novel chemotypes with improved properties [6]. Additionally, the exploration of allosteric sites on MetRS enzymes offers opportunities for developing inhibitors with novel mechanisms that may circumvent existing resistance mutations in the active site.

References

- 1. 3-D-QSAR study and molecular docking of methionyl-tRNA ... [pubmed.ncbi.nlm.nih.gov]

- 2. 3-D-QSAR study and molecular docking of methionyl-tRNA ... [sciencedirect.com]

- 3. Selective inhibitors of methionyl-tRNA synthetase have potent activity against Trypanosoma brucei Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel methionyl-tRNA synthetase inhibitor targeting gram ... [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Virtual Screening of Potential Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design of tirabrutinib derivatives as ... [sciencedirect.com]

Mechanism of Action and Resistance

Bederocin belongs to the diaryldiamine class of inhibitors that specifically target bacterial MetRS1, an enzyme essential for protein synthesis [1].

- Molecular Mechanism: The inhibitor binds to the methionine-binding site and an adjacent auxiliary pocket in the MetRS1 enzyme. This auxiliary pocket is normally involved in binding the tRNA acceptor arm. By occupying this space, this compound physically blocks the enzyme's ability to charge tRNA with methionine, halting protein synthesis [1].

- Selectivity and Resistance: A key challenge in antibiotic development is activity against Gram-negative bacteria. Many naturally produce a different MetRS enzyme (MetRS2) that is inherently insensitive to this compound and other MetRS1 inhibitors. Structural studies have identified the specific amino acid polymorphisms in the binding pockets of MetRS2 that confer this natural resistance, providing a basis for designing future inhibitors with broader spectra [1].

The following diagram illustrates this compound's mechanism of action at the molecular level.

This compound inhibits protein synthesis by binding to and inhibiting the methionyl-tRNA synthetase (MetRS) enzyme.

Core Experimental Assays for Evaluation

To evaluate a compound like this compound, researchers employ a suite of standard microbiological and biochemical assays. Key methodologies are summarized below.

| Assay Type | Key Measurement | Example Protocol & Application |

|---|---|---|

| Target Enzyme Inhibition | Half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). | Purified MetRS enzyme is incubated with this compound and substrates (methionine, ATP, tRNAᴹᵉᵗ). Enzyme activity is measured by quantifying produced aminoacyl-tRNA or ATP consumption. This determines direct target potency [2]. |

| Broth Microdilution (MIC) | Minimum Inhibitory Concentration (MIC in µg/mL or µM). | Serial dilutions of this compound in a broth are inoculated with a standardized bacterial inoculum (~5x10⁵ CFU/mL). After 18-20 hour incubation, the MIC is the lowest concentration that prevents visible growth [3]. |

| Time-Kill Kinetics | Rate and extent of bactericidal activity. | Bacteria are exposed to this compound at multiples of the MIC. Aliquots are taken over 24 hours, plated for viable counts, and the log reduction in CFU/mL is plotted over time to determine killing rate [3]. |

| Cytotoxicity & Selectivity | Cytotoxic concentration (CC₅₀) and Selectivity Index (SI). | Mammalian cell lines (e.g., human fibroblasts) are treated with this compound. Cell viability is measured after 24-72 hours using assays like MTT. The SI is calculated as CC₅₀ (mammalian cells) / MIC (bacterial cells) [4] [3]. |

| Biofilm Inhibition/ Eradication | Minimum Biofilm Inhibitory Concentration (MBIC) & Minimum Biofilm Eradication Concentration (MBEC). | For inhibition, this compound is added during biofilm formation. For eradication, it's added to pre-formed biofilms. Biofilm mass is quantified using crystal violet staining or viability with resazurin staining [3]. |

The workflow for a standard research program to characterize a compound like this compound is illustrated in the diagram below.

A generalized workflow for characterizing the activity and safety of a new antibacterial compound.

Research and Development Context

The search for new antibacterial agents like this compound is critical. According to a 2025 WHO report, the antibacterial development pipeline is insufficient, with only 90 agents in clinical development and a scarcity of innovative products, especially those targeting the most critical resistant pathogens [5].

References

- 1. Molecular basis for diaryldiamine selectivity and ... [sciencedirect.com]

- 2. | this compound | TargetMol Antibacterial [targetmol.com]

- 3. Characterization of the broad-spectrum antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Biosynthesis, and Biological Activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. WHO releases new reports on new tests and treatments in... [who.int]

Bederocin Gram-positive bacteria coverage

Bederocin: Mechanism and Target Profile

This compound is identified as a diaryldiamine inhibitor that specifically targets the MetRS1 enzyme (Methionyl-tRNA synthetase 1) [1]. This enzyme is part of the class I aminoacyl-tRNA synthetase family and is essential for protein synthesis, as it charges tRNA with methionine [1].

The table below summarizes the core information available on this compound:

| Attribute | Description |

|---|---|

| Molecular Class | Diarylldiamine [1] |

| Primary Target | MetRS1 enzyme [1] |

| Mechanism of Action | Competitive inhibition; occupies the methionine-binding site and an auxiliary pocket implicated in tRNA acceptor arm binding, disrupting enzyme function [1] |

| Documented Spectrum | Gram-positive bacteria; Gram-negative bacteria with MetRS2 enzymes are naturally insensitive [1] |

| Notable Feature | Structurally and mechanistically related to other diaryldiamine MetRS1 inhibitors REP8839 and REP3123 [1] |

Experimental Workflow for MetRS Inhibitor Evaluation

While the search results do not contain explicit protocols for this compound, the general workflow for evaluating MetRS inhibitors like REP8839 and REP3123 involves biochemical, structural, and microbiological assessments [1]. The following diagram outlines a logical workflow for the key experiments cited in the literature.

Key experimental phases for characterizing MetRS inhibitors.

Detailed Methodologies

Based on the related research, here are the methodologies you can adapt for profiling a compound like this compound [1] [2]:

Enzyme Production and Purification

- The gene encoding the target MetRS (e.g., MetRS1 from a model Gram-positive organism) is cloned into an expression vector.

- The protein is expressed in a suitable host, typically E. coli.

- Purification is performed using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure, monodisperse protein sample for assays.

Biochemical Assays for Binding and Function

- Isothermal Titration Calorimetry (ITC): Used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the inhibitor-enzyme interaction. The inhibitor is titrated into a cell containing the purified MetRS enzyme.

- Differential Scanning Fluorimetry (DSF): Employed as a medium-throughput method to assess binding by monitoring the change in the enzyme's thermal stability (melting temperature, Tm) in the presence of the inhibitor.

- Aminoacylation Activity Assay: Measures the functional inhibition of the enzyme. This assay quantifies the ATP consumed (coupled to NADH oxidation, monitored spectrophotometrically at 340 nm) or the aminoacyl-tRNA formed during the catalytic reaction.

Structural Analysis via X-ray Crystallography

- Purified MetRS enzyme is co-crystallized with the inhibitor (e.g., this compound).

- X-ray diffraction data is collected, and structures are solved, typically by molecular replacement.

- The electron density map is used to model the inhibitor and protein structure, revealing the precise binding mode and atomic interactions responsible for selectivity and efficacy.

Microbiological Assays

- Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): Performed according to standard guidelines (e.g., CLSI). A range of inhibitor concentrations is tested against a panel of Gram-positive and Gram-negative bacterial strains to determine the MIC. Aliquots from wells with no visible growth are plated on agar to determine the MBC [2].

- Synergy Testing: The potential for synergy with standard antibiotics (e.g., vancomycin) can be evaluated using checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the interaction (synergistic, additive, indifferent, or antagonistic) [2].

Context and Comparison with Other Antibacterial Agents

The search for novel antibacterial agents has intensified due to antimicrobial resistance (AMR). This compound's target class places it among other protein synthesis inhibitors, while its structural class differentiates it from other antimicrobial peptides.

| Agent / Class | Primary Mechanism of Action | Key Spectrum of Activity | Development/Approval Status |

|---|---|---|---|

| This compound | Inhibits MetRS1, blocking protein synthesis [1] | Gram-positive bacteria [1] | Research phase (as of 2021 literature) |

| Mupirocin | Inhibits bacterial isoleucyl-tRNA synthetase [3] | Gram-positive bacteria (e.g., S. aureus, MRSA) [3] | FDA-approved for topical use [3] |

| Bacteriocins/BLS | Pore formation, cell wall degradation, or enzyme inhibition [4] [5] | Varies from narrow to broad spectrum, including MRSA [4] [2] | Research phase; some in pre-clinical trials [5] |

| FDA-approved AMPs (e.g., Daptomycin) | Membrane disruption or inhibition of cell wall synthesis [6] | Gram-positive bacteria, including resistant strains [6] | Clinically approved [6] |

References

- 1. Molecular basis for diaryldiamine selectivity and competition ... [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the production and synergistic antibacterial ... [sciencedirect.com]

- 3. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of the broad-spectrum antibacterial activity of ... [bmcmicrobiol.biomedcentral.com]

- 5. Bacteriocins: potentials and prospects in health and ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships of antibacterial peptides [pmc.ncbi.nlm.nih.gov]

Core Characteristics of Bederocin

The table below summarizes the key technical information for Bederocin found in the search results.

| Attribute | Description |

|---|---|

| Compound Name | This compound (also known as REP-8839, REP8839) [1] [2] |

| CAS Number | 757942-43-1 [1] [2] |

| Molecular Formula | C20H21BrFN3OS [1] [2] |

| Molecular Weight | 450.37 g/mol [1] [2] |

| Mechanism of Action | Novel inhibitor of methionyl-tRNA synthase (METS) [1] |

| Ki for MetRS | 0.01 µM [1] |

| Primary Antibacterial Activity | Potent against Staphylococcus aureus, Streptococcus pyogenes, and other clinically important Gram-positive bacteria. Little activity against Gram-negative bacteria [1] [2]. |

Mechanism of Action and Resistance

This compound inhibits the bacterial enzyme methionyl-tRNA synthetase (METS), which is essential for protein synthesis [1]. This mechanism is distinct from other major classes of topical antibiotics.

The following diagram illustrates how this compound and the related antibiotic Mupirocin inhibit bacterial protein synthesis, and the mechanisms by which bacteria develop resistance.

The diagram highlights two key resistance pathways [3]:

- Low-level resistance arises from chromosomal point mutations in the target enzyme.

- High-level resistance results from acquiring a plasmid containing an alternative, resistant gene (e.g.,

mupA).

Information Constraints and Further Research

A significant challenge in compiling this data is that This compound does not appear to have advanced into late-stage clinical trials or reached the market. The most recent scientific publications identified in the search results date back to 2009 [2]. This lack of recent development likely explains the absence of detailed experimental protocols and robust quantitative data you requested.

- Search Patent Databases: Look for patents filed by the originating company (Replidyne, Inc.) for detailed experimental data.

- Consult Scientific Literature: Use platforms like PubMed and Google Scholar with search terms like "REP8839," "this compound," and "methionyl-tRNA synthetase inhibitor" to find older primary research articles.

- Explore Alternative Mechanisms: Given the challenge of antibiotic resistance, investigate other innovative approaches, such as bacteriophage therapy, which is showing promising clinical results for resistant infections [4].

References

- 1. | Antibacterial | TargetMol this compound [targetmol.com]

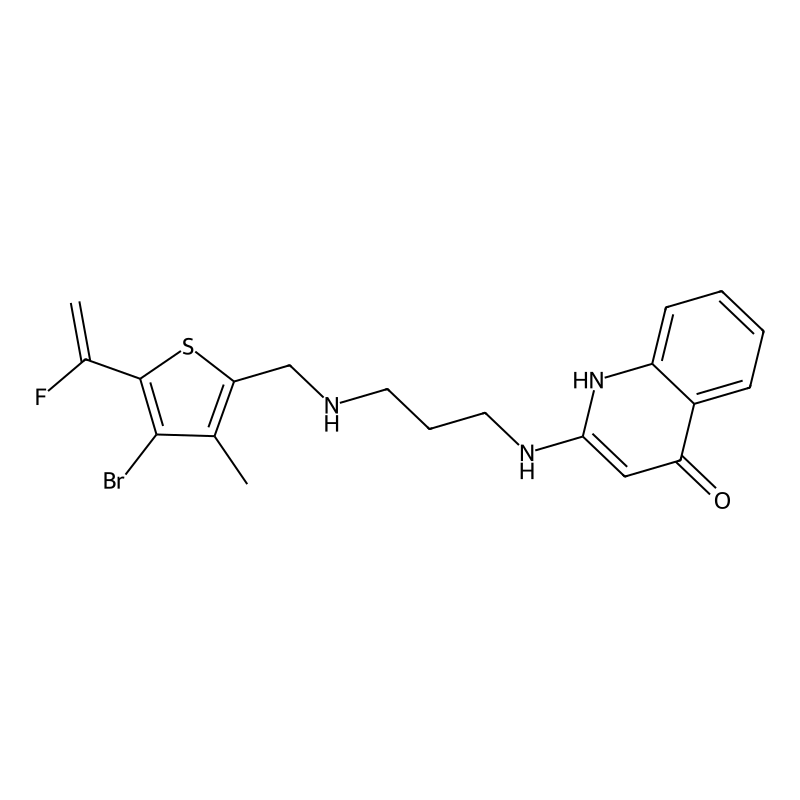

- 2. 757942-43-1|this compound|2-((3-(((4-bromo-5-(1-fluorovinyl) [bio-fount.com]

- 3. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Could the Next Breakthrough in Antibiotic Resistance Come ... [markets.financialcontent.com]

Bederocin introductory guide

Bederocin Core Profile

Here is a summary of the key technical information available for this compound:

| Attribute | Description |

|---|---|

| Alternative Names | REP-8839, REP 8839 [1] [2] |

| Classification | Synthetic antibacterial small molecule [1] [2] |

| Mechanism of Action | Inhibitor of Methionyl-tRNA synthetase (METS/MetRS) [3] [4] [2] |

| Primary Target | Bacterial protein synthesis [2] |

| Antibacterial Spectrum | Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Streptococcus pyogenes [3] |

| Ki Value | 0.01 µM (for MetRS) [3] |

| Molecular Formula | C₂₀H₂₁BrFN₃OS [3] |

| CAS Number | 757942-43-1 [3] |

| Latest Development Phase | Suspended (for skin and soft tissue infections, staphylococcal infections) [1] |

Mechanism of Action

This compound blocks bacterial protein synthesis by specifically inhibiting the essential bacterial enzyme methionyl-tRNA synthetase (MetRS) [3] [2]. This enzyme is responsible for charging tRNA with methionine, a crucial first step in protein synthesis. The diagram below illustrates this inhibitory pathway.

Guidance for Experimental Research

While detailed, specific protocols for working with this compound are not available in the search results, the following outlines the general experimental approaches you can adapt based on its known properties.

1. Susceptibility Testing (MIC Determination)

- Objective: Determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains.

- Methodology: Use standard broth microdilution methods according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and dilute further in cation-adjusted Mueller-Hinton broth. Inoculate with a standardized bacterial suspension (~5 × 10⁵ CFU/mL) and incubate aerobically at 35°C for 16-20 hours. The lowest concentration that prevents visible growth is the MIC [3].

2. Enzyme Inhibition Assays

- Objective: Confirm and quantify the inhibition of Methionyl-tRNA synthetase (MetRS) activity.

- Methodology: Employ a spectrophotometric or radioisotope-based aminoacylation assay. The reaction mixture typically contains purified MetRS enzyme, ATP, methionine, and tRNA. This compound is pre-incubated with the enzyme. The reaction is initiated by adding tRNA. Inhibitory activity (Ki) can be measured by monitoring the production of aminoacyl-tRNA or the consumption of ATP, comparing rates against a no-inhibitor control [3] [4].

3. Resistance Studies

- Objective: Investigate the potential for and mechanisms of bacterial resistance to this compound.

- Methodology: Passage bacteria under sub-MIC concentrations of this compound over multiple generations. Isolate resistant mutants and sequence the metRS gene to identify potential mutations in the active site or auxiliary pocket that confer resistance, as structural polymorphisms in these regions are key to inhibitor selectivity and efficacy [4].

Research Context and Considerations

This compound was originated by GlaxoSmithKline and its development for skin and soft tissue infections is currently suspended [1]. This class of inhibitor shows promise, but a key research challenge is selectivity; Gram-negative bacteria often produce a MetRS2 enzyme that is naturally insensitive to inhibitors like this compound that are effective against the MetRS1 type found in Gram-positive bacteria [4].

References

Bederocin Mechanism of Action and Quantitative Data

Bederocin (also known as REP-8839) is a novel inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis [1]. This mechanism is distinct from other protein synthesis inhibitors like mupirocin, which targets isoleucyl-tRNA synthetase [2].

The table below summarizes quantitative binding data for this compound against Staphylococcus aureus MetRS, including various mutant forms [3]:

| Enzyme Variant | Ki (nM) | pKi |

|---|---|---|

| MetRS (Wild-Type) | Information not available in results | Information not available in results |

| MetRS L213W mutant | 0.04 | 10.4 |

| MetRS A247E mutant | 0.06 | 10.22 |

| MetRS I57N mutant | 0.08 | 10.1 |

| MetRS V108M mutant | 0.11 | 9.96 |

| MetRS G223C mutant | 0.51 | 9.29 |

| MetRS I57N V242F mutant | 15 | 7.82 |

| MetRS I57N A247E mutant | 60 | 7.22 |

| MetRS G54S mutant | 85 | 7.07 |

| MetRS I57N I238F mutant | 350 | 6.46 |

| MetRS I57N G54S mutant | 900 | 6.05 |

| MetRS G54A A64P mutant | 1900 | 5.72 |

This binding data is crucial for understanding drug-enzyme interactions and the potential impact of resistance mutations.

Mechanism of Action and Target Visualization

This compound inhibits MetRS by binding to the enzyme's active site, which prevents the formation of methionyl-tRNA and subsequently halts bacterial protein synthesis [1] [4]. The following diagram illustrates this process and the logical flow for investigating the inhibitor.

Figure 1: this compound inhibits MetRS, blocking methionyl-tRNA formation and protein synthesis.

Suggested Experimental Approaches

The search results do not contain detailed methodologies for testing this compound. For a comprehensive assessment of its anti-staphylococcal activity, you would need to establish the following core experiments, drawing from standard microbiological and biochemical principles:

- Minimum Inhibitory Concentration (MIC) Determinations: Conduct broth microdilution assays according to guidelines like CLSI or EUCAST to define the potency of this compound against a panel of S. aureus strains, including MRSA [5].

- Enzyme Inhibition Assays: Use purified S. aureus MetRS to perform kinetics studies and determine IC50 values, validating the target-specific mechanism of action [3].

- Resistance Studies: Passage bacteria under sub-MIC this compound pressure to investigate potential resistance development, followed by genomic sequencing of evolved mutants to identify resistance mechanisms [3].

References

- 1. This compound | Antibacterial [targetmol.com]

- 2. A review on mechanism of action, resistance, synergism ... [sciencedirect.com]

- 3. This compound | Ligand Activity Charts [guidetoimmunopharmacology.org]

- 4. Molecular basis for diaryldiamine selectivity and ... [sciencedirect.com]

- 5. A bacteriocin-based antimicrobial formulation to effectively ... [pmc.ncbi.nlm.nih.gov]

Bederocin Streptococcus pyogenes activity

Technical Profile of Bederocin

This compound (also known as REP-8839) is a synthetic antibacterial agent. Its core mechanism of action is the potent inhibition of the bacterial enzyme methionyl-tRNA synthetase (MetRS), which is essential for protein synthesis [1] [2].

Molecular and Bioactive Properties

| Property | Specification |

|---|---|

| CAS Number | 757942-43-1 [1] |

| Molecular Formula | C({20})H({21})BrFN(_{3})OS [1] |

| Molecular Weight | 450.37 g/mol [1] |

| Primary Target | Methionyl-tRNA synthetase (MetRS) [1] [2] |

| Potency (K(_i)) | 0.01 µM (10 pM) for Staphylococcus aureus MetRS [1] [2] |

| Selectivity | No detectable inhibition of human cytoplasmic MetRS [2] |

| Antibacterial Spectrum | Clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other Gram-positive bacteria [1] |

Streptococcus pyogenes and Its Bacteriocin Systems

While this compound inhibits protein synthesis, S. pyogenes itself produces a variety of bacteriocins (antimicrobial peptides) to gain a competitive advantage during colonization [3]. Understanding these natural systems provides context for the organism's biology.

The table below summarizes the key bacteriocins produced by S. pyogenes and their regulated mechanisms.

| Bacteriocin | Class | Regulation System | Key Features |

|---|---|---|---|

| Streptococcin A-FF22/A-M49 [3] | I | Two-component system [3] | Gene cluster may be part of a mobile genetic element [3]. |

| Streptin [3] | I | Two-component system [3] | The srt locus is present in 67% of strains, but only 17% show active expression [3]. |

| Salivaricin A [3] | I | Two-component system [3] | Found in 86% of 144 tested strains [3]. |

| SpbMN, Blp1, Blp2 [3] | II | Streptococcal invasion locus (Sil) QS system [3] | Only about 16% of strains contain a functional sil locus [3]. |

| Streptococcin A-M57 [3] | III | Not Determined (N.D.) [3] | Associated with M-type 57 isolates; plasmid-encoded [3]. |

The regulation of these bacteriocins primarily occurs through two main types of quorum-sensing pathways, which are illustrated below.

Two quorum-sensing pathways regulate bacteriocin production in S. pyogenes. Class I systems often use the bacteriocin itself as an autoinducer, while Class II systems rely on a separate peptide pheromone.

Research and Methodological Considerations

Given the lack of direct protocols for this compound on S. pyogenes, the following points can guide experimental design.

- Antibacterial Susceptibility Testing: To evaluate this compound's efficacy against S. pyogenes, standard protocols like the broth microdilution method (as per CLSI guidelines M07-A10) can be employed to determine the Minimum Inhibitory Concentration (MIC).

- Molecular Target Confirmation: The high potency and selectivity of this compound suggest its primary target in S. pyogenes is also MetRS. You could confirm this by:

- Enzyme Inhibition Assays: Purifying S. pyogenes MetRS and measuring inhibition of aminoacylation activity in the presence of this compound [2].

- Resistance Mutagenesis: Isolating spontaneous this compound-resistant mutants and sequencing the

metRSgene to identify resistance-conferring mutations.

- Exploiting Natural Competition: Research into S. pyogenes's own bacteriocins, like dysgalacticin which targets closely related strains, highlights the potential for targeting narrow-spectrum antibacterial strategies [3].

References

Bederocin (REP8839) Biological Activity & Quantitative Data

Bederocin (REP8839) is a novel inhibitor of methionyl-tRNA synthase (METS) with potent antibacterial activity against clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other clinically important Gram-positive bacteria [1]. It is indicated for research in bacterial infections, including S. aureus and MRSA [2].

Cellular Effect Data [2]:

| Cell Line | Type | Value | Description |

|---|---|---|---|

| A549 (Human) | IC50 | > 20 µM | Cytotoxicity against human A549 cells by MTT assay |

Biochemical Activity [1]:

| Target | Affinity (Ki) |

|---|---|

| MetRS | 0.01 µM |

General Guidance for Assay Protocol Development

Since specific assay protocols for this compound are not available in the search results, the following general workflow outlines the key stages in developing and conducting an assay for a novel inhibitor. You can use this as a framework to design your specific experiments.

Diagram Title: this compound Assay Workflow

Here are detailed considerations for each stage of the workflow:

- Assay Objective and Type: The primary objective for characterizing this compound would be to determine its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against the target, methionyl-tRNA synthase (MetRS) [1]. This is typically done using a biochemical enzyme activity assay.

- Reaction Setup:

- Enzyme: Purified MetRS enzyme.

- Substrate: Methionine and ATP.

- Cofactors: May include tRNA^Met^ and other necessary ions.

- Buffer: A suitable physiological pH buffer.

- Inhibitor: this compound serially diluted in a solvent like DMSO, with a final DMSO concentration consistent across all samples (e.g., 1%).

- Detection Method: The assay measures the formation of methionyl-tRNA^Met^. Historical methods often use radiolabeled (e.g., ³⁵S) methionine, followed by separation and scintillation counting. Modern, non-radioactive methods like fluorescence or luminescence detection may also be applicable.

- Controls: Essential controls include a positive control (no inhibitor, for 100% activity), a negative/background control (no enzyme), and a vehicle control (DMSO only).

- Data Analysis: The raw data (e.g., counts per minute, fluorescence units) is normalized to the positive and negative controls. A dose-response curve is plotted (Inhibition % vs. Log[this compound]), from which the IC50 is calculated. Further analysis (e.g., Cheng-Prusoff equation) can be used to derive the Ki value.

Suggestions for Finding Protocol Details

To obtain the specific, detailed protocols you require, I suggest the following steps:

- Search Scientific Literature: Look for the primary research paper that first identified and characterized this compound. The search results provide a PubMed ID (

PMID: 19015366) [2], which is an excellent starting point. Retrieving this original article will likely contain the detailed experimental procedures. - Contact Suppliers: The companies that list this compound for sale, such as TargetMol [1] and MedChemExpress [2], may provide or share detailed product-specific protocols upon request, as they often have additional technical documentation.

- Review Related Assays: Search for general "methionyl-tRNA synthetase inhibitor assay protocols" or "aminoacyl-tRNA synthetase assay" methodologies in academic databases or protocol repositories. The general principles will be directly applicable.

References

Bederocin solubility and storage

Chemical Properties and Storage

The table below summarizes the known physicochemical properties and storage recommendations for Bederocin, compiled from available data [1] [2].

| Property | Value / Description |

|---|---|

| Molecular Weight | 449.06 g/mol [1] / 450.37 g/mol [2] |

| Molecular Formula | C₂₀H₂₁BrFN₃OS [1] [2] |

| Hydrogen Bond Donors | 3 [1] |

| Hydrogen Bond Acceptors | 2 [1] |

| XLogP | 5.03 [1] |

| Topological Polar Surface Area | 85.16 Ų [1] |

| Lipinski's Rule of 5 | 1 violation [1] |

| Storage (Powder) | -20°C for 3 years [2] |

| Storage (Solution) | -80°C for 1 year [2] |

Suggested Experimental Pathways

In the absence of established protocols for this compound, the following workflow outlines a logical, step-by-step approach to determine its solubility and stability, which are critical for formulation development.

The methodology corresponding to the workflow above involves these key phases:

Phase 1: Analytical Method Development → A stable and validated HPLC (High-Performance Liquid Chromatography) method is crucial. This method should be able to separate this compound from any potential degradation products to ensure accurate quantification during solubility and stability experiments.

Phase 2: Solvent System Selection → Solubility should be screened across a range of pharmaceutically relevant solvents. This typically includes:

- Aqueous Buffers: At various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

- Organic Solvents: Such as ethanol, methanol, DMSO (for stock solutions), and PEG 400.

- Surfactant Solutions: To explore the potential for enhanced solubility.

Phase 3: Shake-Flask Solubility Protocol → This is the standard method for determining equilibrium solubility [3].

- Excess Solute: Add an excess amount of this compound powder to a glass vial containing the selected solvent.

- Agitation and Equilibrium: Seal the vial and agitate it in a water bath shaker at a constant temperature (e.g., 25°C ± 0.5°C) for a predetermined time (often 24-72 hours) to reach equilibrium.

- Phase Separation: After equilibrium is reached, separate the undissolved solid from the saturated solution by centrifugation and filtration through a 0.45 μm or smaller syringe filter.

- Quantification: Dilute the filtrate as necessary and analyze the concentration of this compound using the developed HPLC method. Perform all experiments in triplicate to ensure reliability.

Phase 4: Forced Degradation and Stability Studies → These studies evaluate the stability of this compound under various stress conditions [2].

- Solution Stability: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute an aliquot into stability-indicating buffers (e.g., phosphate-buffered saline at pH 7.4) and monitor the concentration over time at different storage temperatures (4°C, -20°C, -80°C).

- Solid-State Stability: Store this compound powder at recommended conditions (-20°C) and under accelerated stability conditions (e.g., 40°C/75% relative humidity). Sample at predetermined time points (e.g., 1, 3, 6 months) and analyze for purity and degradation.

Key Inferences and Research Notes

- Solubility Challenge: this compound's high calculated lipophilicity (XLogP 5.03) and significant molecular weight suggest it is likely to have poor aqueous solubility [1]. This property often presents a major challenge in drug development and necessitates specialized formulation strategies.

- Stability-Centric Storage: The recommended storage at -20°C for the powder and -80°C for solutions indicates that this compound is a relatively stable compound in the solid state but may be prone to degradation in solution [2]. This underscores the importance of the proposed stability studies.

- Critical Knowledge Gaps: The available data is insufficient for formulation work. Key information such as detailed pH-solubility profile, stability in aqueous buffers, and excipient compatibility is missing and must be generated through experimental work as outlined above.

References

Comprehensive Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Novel Antimicrobial Agents

Introduction to MIC Determination

Fundamental Principles

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions, expressed in mg/L (μg/mL). This fundamental quantitative measure of antimicrobial activity serves as a critical tool in both clinical microbiology and antimicrobial drug development, providing essential data for establishing breakpoints, determining susceptibility profiles, and evaluating the potency of new therapeutic agents. The reliability of MIC data directly impacts clinical decision-making and therapeutic outcomes, particularly in an era of increasing antimicrobial resistance where precise susceptibility data is essential for optimizing treatment regimens for serious infections [1] [2].

The scientific and clinical relevance of MIC determination extends beyond simple susceptibility categorization. For novel antimicrobial agents like Bederocin, accurately determined MIC values provide crucial information for dose selection in preclinical and clinical studies, establish baseline susceptibility patterns for target pathogens, and help identify emerging resistance. Furthermore, MIC data integrated with pharmacokinetic/pharmacodynamic (PK/PD) parameters enables researchers to predict dosing regimens likely to achieve clinical efficacy, supporting the rational development of new antimicrobial agents with optimized therapeutic profiles [1].

Methodological Overview

The determination of MIC values employs several standardized methodologies, each with specific applications, advantages, and limitations. The primary reference methods include broth dilution (both macro- and microdilution) and agar dilution techniques, which provide quantitative results. Additionally, gradient methods using antibiotic-impregnated strips offer a practical alternative for certain applications, while various automated and commercial systems provide efficiency advantages for high-throughput settings. The selection of an appropriate method depends on factors including the specific antimicrobial agent being tested, the bacterial species, available resources, and required throughput [1] [2].

Table 1: Comparison of Primary MIC Determination Methods

| Method | Principle | Applications | Advantages | Limitations |

|---|---|---|---|---|

| Broth Microdilution | Serial antibiotic dilutions in liquid medium in microtiter plates | Reference method for most agent-bug combinations | High reproducibility, quantitative, suitable for batch testing | Requires specialized equipment, preparation labor-intensive |

| Agar Dilution | Antibiotic incorporation into solid agar medium | Recommended for fosfomycin, mecillinam; testing multiple isolates | Simultaneous testing of multiple strains against one concentration | Laborious preparation, limited concentration flexibility |

| Gradient Method | Predefined antibiotic concentration gradient on strips | Single isolates, fastidious organisms | Simple to perform, flexible | Less precise than reference methods, higher cost per test |

| Automated Systems | Various detection principles (turbidity, fluorescence) | High-throughput clinical laboratories | Rapid results, standardized | Initial investment cost, limited agent flexibility |

Method Selection Considerations

Methodological Standards and Guidelines

The selection of appropriate MIC determination methods should be guided by established standards from recognized organizations, primarily the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). For most routine applications, EUCAST predominantly recommends broth microdilution as the reference method, with specific exceptions such as fosfomycin and mecillinam where agar dilution is preferred. CLSI generally admits interchangeable use of broth and agar dilution for most bacteria and antibiotics, with exceptions including Haemophilus influenzae strains and antibiotics like colistin and daptomycin, for which MIC determination should be performed exclusively by broth dilution methods [1] [2].

Recent methodological guidance emphasizes the importance of adhering to reference methods, particularly during antimicrobial development. Both CLSI and EUCAST caution against modifications to reference AST methods aimed solely at producing lower MIC values or making one antimicrobial agent appear superior to others, as such practices are not scientifically valid and may lead to increased regulatory hurdles, delays in test availability, and reduced clinical adoption. Until joint guidance currently under development by CLSI and EUCAST is finalized, early and rigorous evaluation using reference methods remains essential for generating reliable and comparable data [3].

Method Selection for Specific Scenarios

The optimal MIC determination method varies depending on the specific antimicrobial agent, target pathogens, and experimental context. For novel antimicrobial agents like this compound with limited existing validation data, broth microdilution represents the preferred initial method due to its standardization, reproducibility, and recognition as a reference method by international standards organizations. When testing fastidious organisms such as streptococci (including Streptococcus pneumoniae), Haemophilus influenzae, Moraxella catarrhalis, and others, EUCAST recommends the same basic methodology but with the use of MH-F broth (MH broth with lysed horse blood and beta-NAD) to support adequate growth of these nutritionally demanding microorganisms [4] [1].

For scenarios requiring simultaneous testing of multiple bacterial isolates against a single antimicrobial agent concentration, such as during surveillance studies or when establishing epidemiological cutoff values (ECVs), the agar dilution method offers significant practical advantages. Additionally, when evaluating agents with poor solubility in aqueous solutions, methodological modifications may be necessary, as demonstrated by the revised reference broth microdilution method for telavancin, which includes dimethyl sulfoxide (DMSO) as a solvent and the addition of polysorbate 80 (P-80) to the test medium to minimize drug losses associated with binding to plastic surfaces [5].

Broth Microdilution Method

Principle and Applications

The broth microdilution method represents the reference standard for MIC determination of most antimicrobial agents against rapidly growing aerobic bacteria. This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium distributed in microtiter plates, followed by inoculation with a standardized bacterial suspension. After incubation under defined conditions, the MIC is determined as the lowest concentration that completely inhibits visible bacterial growth. The method's standardization in international standards such as ISO 20776-1 ensures reproducibility and comparability of results across different laboratories, making it particularly suitable for regulatory submissions and preclinical development of novel antimicrobial agents like this compound [6] [3].

The broth microdilution method offers several advantages for antimicrobial susceptibility testing in research and development settings. Its quantitative nature provides precise potency measurements, while the microscale format conserves valuable test compounds and enables high-throughput testing of multiple bacterial isolates. Furthermore, the method's standardization facilitates comparison with existing antimicrobial agents and allows for the establishment of quality control ranges using reference strains. The method can be adapted for testing fastidious organisms through appropriate medium modifications and has been validated for a wide range of aerobic and facultative anaerobic bacterial species [1] [2].

Detailed Experimental Protocol

3.2.1 Materials and Reagents

- Cation-adjusted Mueller-Hinton Broth (CAMHB): Prepare according to manufacturer instructions. For fastidious organisms, supplement with 2.5-5% lysed horse blood and β-NAD (MH-F broth) [4] [1].

- Antimicrobial agent: this compound in pure form with known potency. Determine appropriate solvent based on chemical properties (see Table 2).

- Sterile distilled water and appropriate solvents for antibiotic stock solution preparation.

- 96-well U-bottom microtiter plates, sterile.

- Bacterial strains: Fresh clinical or reference isolates, purity confirmed.

- Saline solution (0.85-0.9% NaCl) for bacterial suspension preparation.

- McFarland standards (0.5) or densitometer for inoculum standardization.

- Incubator maintaining 35±1°C.

Table 2: Solvent and Diluent Selection for Antimicrobial Agents

| Antibiotic Class/Agent | Recommended Solvent | Recommended Diluent |

|---|---|---|

| Most beta-lactams | Water | Water |

| Most fluoroquinolones | Water | Water |

| Aminoglycosides | Water | Water |

| Macrolides | Alcohol (methanol/ethanol) | Water |

| Chloramphenicol | Alcohol (methanol/ethanol) | Water |

| Rifampicin | Alcohol (methanol/ethanol) | Water |

| Compounds with poor water solubility | DMSO | Water or buffer |

3.2.2 Procedure

Antibiotic stock solution preparation: Dissolve this compound in an appropriate solvent to create a stock solution at least 10 times the highest test concentration. Filter-sterilize (0.22 μm filter) if not prepared aseptically [1] [2].

Working solution preparation: Prepare a working solution in CAMHB at 2× the highest test concentration considering subsequent 1:1 dilution with inoculum.

Microtiter plate preparation:

- Dispense 100 μL of CAMHB into all wells except those in the first column.

- Add 100 μL of the antibiotic working solution to the first column wells.

- Perform serial two-fold dilutions by transferring 100 μL from column to column, discarding 100 μL from the final column.

- Include growth control wells (antibiotic-free medium with inoculum) and sterility control wells (antibiotic-free medium without inoculum).

Inoculum preparation:

- Select 3-5 morphologically similar colonies from fresh overnight culture (18-24 hours).

- Suspend in saline to achieve a 0.5 McFarland standard turbidity (approximately 1-2×10^8 CFU/mL).

- Dilute suspension 1:100 in CAMHB to obtain approximately 1×10^6 CFU/mL.

- Within 30 minutes of preparation, add 100 μL of diluted inoculum to each test well (final inoculum ~5×10^5 CFU/mL).

Incubation: Seal plates to prevent evaporation and incubate at 35±1°C for 16-20 hours under aerobic conditions (extend to 24 hours for certain antibiotic classes like glycopeptides) [1] [2].

Reading and interpretation: Examine wells for visible growth (turbidity) compared to growth and sterility controls. The MIC is the lowest concentration that completely inhibits visible growth. For bactericidal concentration determinations, subculture wells showing no growth onto antibiotic-free media to distinguish between bacteriostatic and bactericidal effects [7].

Agar Dilution Method

Principle and Applications

The agar dilution method involves incorporating antimicrobial agents at various concentrations into molten agar medium, which is then poured into plates and inoculated with standardized bacterial suspensions. After incubation, the MIC is determined as the lowest antibiotic concentration that prevents visible growth or yields a marked reduction in growth compared to the control plate. This method is particularly valuable for high-throughput susceptibility testing when multiple bacterial isolates need to be tested simultaneously against the same set of antibiotic concentrations, making it efficient for surveillance studies and evaluating large collections of clinical isolates during antimicrobial development programs [6] [1].

Detailed Experimental Protocol

4.2.1 Materials and Reagents

- Mueller-Hinton Agar (MHA): Prepare according to manufacturer instructions. For fastidious organisms, supplement as needed (e.g., 5% sheep blood for streptococci) [1].

- Antimicrobial agent: this compound in pure form with known potency.

- Sterile distilled water and appropriate solvents.

- Sterile Petri dishes (90-100 mm diameter).

- Multipoint inoculator capable of delivering 1-2 μL spots.

- Bacterial strains: 18-24 hour fresh cultures on appropriate medium.

- Saline solution (0.85-0.9% NaCl) or broth for inoculum preparation.

- McFarland standards (0.5) or densitometer.

4.2.2 Procedure

Antibiotic stock solution preparation: Prepare as described for broth microdilution (section 3.2.2).

Agar plate preparation:

- Prepare double-strength antibiotic solutions at 2× the desired final concentration in appropriate diluent.

- Melt MHA and cool to 45-50°C.

- For each concentration, aseptically mix 1 volume of double-strength antibiotic solution with 1 volume of molten agar.

- Pour approximately 20 mL into each Petri dish on a level surface.

- Include antibiotic-free control plates.

- Allow plates to solidify and dry, preferably used within specified time frames (varies by antibiotic stability).

Inoculum preparation:

- Prepare bacterial suspensions adjusted to 0.5 McFarland standard in saline or broth.

- Dilute 1:10 to obtain approximately 1×10^7 CFU/mL.

- Load suspensions into inoculator wells within 30 minutes of preparation.

Inoculation:

- Apply 1-2 μL spots of each bacterial suspension to agar surfaces using multipoint inoculator (final inoculum ~1×10^4 CFU/spot).

- Include appropriate reference strains for quality control.

- Allow inoculum to be absorbed before inverting plates.

Incubation: Incubate plates at 35±1°C for 16-20 hours under appropriate atmosphere (aerobic for most organisms, CO2-enriched for fastidious species) [1].

Reading and interpretation: Examine plates for bacterial growth compared to antibiotic-free controls. The MIC is the lowest antibiotic concentration that completely inhibits growth, allows fewer than 3 discrete colonies, or produces a marked, easily visible reduction in growth [1] [2].

Media, Reagents, and Bacterial Preparation

Media Preparation and Specifications

The selection and preparation of appropriate culture media represent critical factors in obtaining reliable and reproducible MIC results. Mueller-Hinton medium in either broth (MHB) or agar (MHA) form serves as the foundation for most antimicrobial susceptibility testing due to its well-documented composition, good batch-to-batch reproducibility, and minimal interference with antimicrobial activity. For routine testing, cation-adjusted Mueller-Hinton broth (CAMHB) is recommended, as it contains optimal concentrations of calcium and magnesium ions that significantly influence the activity of certain antimicrobial classes, particularly aminoglycosides and tetracyclines. The pH of the medium should be maintained between 7.2-7.4 after gelling (for agar) or at room temperature (for broth), as variations outside this range can affect antibiotic activity [1] [2].

For fastidious organisms with specific nutritional requirements, base media require appropriate supplementation to support adequate growth. EUCAST recommends MH-F broth (MH broth with lysed horse blood and beta-NAD) for fastidious organisms including streptococci, Haemophilus influenzae, Moraxella catarrhalis, Listeria monocytogenes, Pasteurella species, and Kingella kingae. Additional modifications may be necessary for specific antibiotic-bacterium combinations, such as supplementation of MHB with 2% NaCl for testing oxacillin, methicillin, and nafcillin against Staphylococcus spp., or the addition of 0.002% polysorbate 80 for agents like dalbavancin, oritavancin, and telavancin to minimize binding to plastic surfaces [4] [1] [5].

Table 3: Media Requirements for Different Bacterial Groups

| Bacterial Group | Recommended Medium | Supplementation | Quality Control Strains |

|---|---|---|---|

| Enterobacterales | CAMHB (most agents) MHA (fosfomycin, mecillinam) | MHA + 25 mg/L glucose-6-phosphate for fosfomycin | Escherichia coli ATCC 25922 |

| Pseudomonas spp. | CAMHB (most agents) MHA (fosfomycin) | MHA + 25 mg/L glucose-6-phosphate for fosfomycin | Pseudomonas aeruginosa ATCC 27853 |

| Staphylococcus spp. | CAMHB (most agents) MHA (fosfomycin) | CAMHB + 2% NaCl for oxacillin testing; CAMHB + 50 mg/L Ca++ for daptomycin | Staphylococcus aureus ATCC 29213 |

| Streptococcus pneumoniae | MH-F broth | MH-F broth + 0.002% polysorbate 80 for specific agents | Streptococcus pneumoniae ATCC 49619 |

| Haemophilus influenzae | MH-F broth or HTM | - | Haemophilus influenzae ATCC 49766 |

| Anaerobic bacteria | Brucella agar | Hemin (5 µg/mL), Vitamin K (1 µg/mL), 5% lysed horse blood | Not specified in sources |

Bacterial Inoculum Standardization

Proper standardization of the bacterial inoculum represents one of the most critical technical factors influencing the accuracy and reproducibility of MIC determinations. The inoculum density must be carefully controlled to ensure consistent results, as excessive inoculum can lead to falsely elevated MIC values, while insufficient inoculum may result in artificially low MICs. The standard reference method involves preparing a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2×10^8 CFU/mL for most bacterial species. This suspension should be prepared in sterile saline or broth from fresh overnight cultures consisting of 3-5 well-isolated colonies of similar morphology, with turbidity verified using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or nephelometer [1] [2].

For the broth microdilution method, the 0.5 McFarland standard is diluted approximately 1:100 to achieve a final inoculum density of 5×10^5 CFU/mL in the test wells. For Streptococcus pneumoniae, however, a 1:20 dilution is recommended to achieve the target final density. In the agar dilution method, the 0.5 McFarland standard is diluted 1:10, and 1-2 μL spots are applied to the agar surface, delivering approximately 1×10^4 CFU per spot. The prepared inoculum should be used within 30 minutes of preparation to maintain viability and consistent density. Regular verification of inoculum density should be performed by performing viable counts from the growth control well in broth methods or from control spots in agar methods [1] [2].

Quality Control and Standardization

Quality Control Procedures

Implementing comprehensive quality control (QC) procedures is essential for ensuring the reliability and accuracy of MIC determinations in both research and clinical settings. QC testing should be performed regularly using established reference strains with defined MIC ranges for the antimicrobial agents being evaluated. The frequency of QC testing should follow established guidelines, typically each day of testing or each time a new batch of materials is introduced. For novel antimicrobial agents like this compound, establishing appropriate QC ranges using reference strains may require collaboration with reference laboratories or regulatory agencies until formal guidelines are established [4] [1].

Key components of a robust QC program include:

- Reference strains: Maintain frozen stock cultures of appropriate QC strains (see Table 3) and perform no more than 20 subcultures before returning to the frozen stock.

- Medium quality control: Verify that each batch of culture medium supports adequate growth of QC strains and does not exceed acceptable MIC ranges for control agents.

- Inoculum verification: Periodically confirm inoculum density by performing colony counts from growth control wells or spots.

- Equipment monitoring: Regularly calibrate and monitor incubators, refrigerators, freezers, and spectrophotometers to ensure proper operation.

- Antibiotic potency verification: Confirm the potency and stability of antibiotic stock solutions, particularly for labile compounds.

- Documentation: Maintain comprehensive records of all QC activities, including any deviations from standard procedures and corrective actions taken [1] [8].

Troubleshooting and Technical Considerations

Several technical factors can adversely affect the accuracy and reproducibility of MIC determinations. Understanding and addressing these potential issues is essential for generating reliable data:

- Inconsistent MIC results: Often related to inoculum density variations. Verify McFarland standard preparation and dilution procedures. Implement regular viable count verification.

- Trailing endpoints: Particularly common with bacteriostatic agents or certain antibiotic classes. Establish consistent reading criteria and consider using a predetermined reduction in growth compared to the control well as the endpoint.

- Contamination: Implement strict aseptic techniques and include sterility controls in each run.

- Unexpected QC results: Investigate deviations immediately. Common causes include deteriorated media, incorrect incubation conditions, degraded antibiotic solutions, or issues with reference strain viability.